molecular formula C17H11BrN2O4S B11991935 5-(3-Bromobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione CAS No. 308095-85-4

5-(3-Bromobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11991935
CAS No.: 308095-85-4
M. Wt: 419.3 g/mol
InChI Key: UPQVOMLOAVUJTF-OQLLNIDSSA-N
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Description

5-(3-Bromobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromobenzaldehyde with 3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

5-(3-Bromobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 5-(3-Bromobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the bromine and nitro groups can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromobenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
  • 5-(3-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione
  • 5-(3-Bromobenzylidene)-3-(4-aminobenzyl)-1,3-thiazolidine-2,4-dione

Uniqueness

5-(3-Bromobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of both bromine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

308095-85-4

Molecular Formula

C17H11BrN2O4S

Molecular Weight

419.3 g/mol

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11BrN2O4S/c18-13-3-1-2-12(8-13)9-15-16(21)19(17(22)25-15)10-11-4-6-14(7-5-11)20(23)24/h1-9H,10H2/b15-9+

InChI Key

UPQVOMLOAVUJTF-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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